
8-methoxy-4-methyl-2-(1-piperidinyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-4-methyl-2-(1-piperidinyl)quinoline, also known as PQQ or methoxatin, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. PQQ was first isolated from bacteria and later found in various plant and animal tissues.
Wirkmechanismus
8-methoxy-4-methyl-2-(1-piperidinyl)quinoline's mechanism of action is not fully understood, but it is believed to work by activating various signaling pathways in the body. This compound has been shown to activate the Nrf2 pathway, which regulates antioxidant and anti-inflammatory responses. This compound has also been shown to activate the PGC-1α pathway, which regulates mitochondrial biogenesis and energy metabolism. Additionally, this compound has been shown to activate the SIRT1 pathway, which regulates cellular aging and stress responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase mitochondrial biogenesis and improve mitochondrial function. This compound has also been shown to reduce inflammation and oxidative stress. Additionally, this compound has been shown to improve cognitive function and enhance cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has several advantages for lab experiments. This compound is readily available and relatively inexpensive. This compound is also stable and can be stored for long periods. However, this compound has some limitations for lab experiments. This compound is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, this compound has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline research. One area of research is the potential use of this compound in treating neurodegenerative diseases. This compound has been shown to improve cognitive function and protect against neuronal damage in animal models of Alzheimer's and Parkinson's disease. Another area of research is the potential use of this compound in treating cardiovascular disease. This compound has been shown to improve cardiovascular function and protect against oxidative stress in animal models of cardiovascular disease. Additionally, there is potential for this compound to be used as a dietary supplement to enhance mitochondrial function and promote healthy aging. Further research is needed to fully understand the potential therapeutic properties of this compound and its mechanisms of action.
Conclusion
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound has been shown to have antioxidant, neuroprotective, and cardioprotective effects. This compound has also been studied for its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease. This compound has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential therapeutic properties of this compound and its mechanisms of action.
Synthesemethoden
8-methoxy-4-methyl-2-(1-piperidinyl)quinoline can be synthesized in the laboratory by reacting 4,5-diamino-6-methoxy-2-methylquinoline with 1-piperidinylmethyl chloride. The reaction produces this compound in high yield and purity. The synthesis of this compound has been optimized to reduce the cost of production and increase its availability for research purposes.
Wissenschaftliche Forschungsanwendungen
8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant, neuroprotective, and cardioprotective effects. This compound has also been studied for its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease. This compound has been shown to improve cognitive function, reduce inflammation, and enhance mitochondrial function.
Eigenschaften
IUPAC Name |
8-methoxy-4-methyl-2-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-11-15(18-9-4-3-5-10-18)17-16-13(12)7-6-8-14(16)19-2/h6-8,11H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXCHYIVSAYTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5731697.png)

![methyl 4-{[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5731699.png)

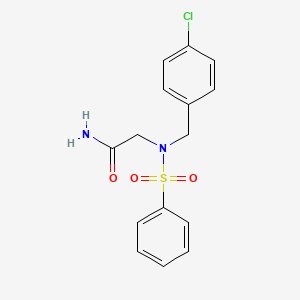
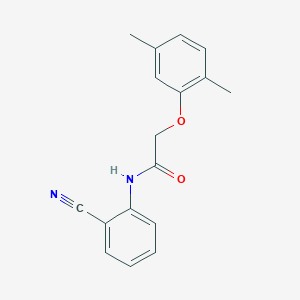
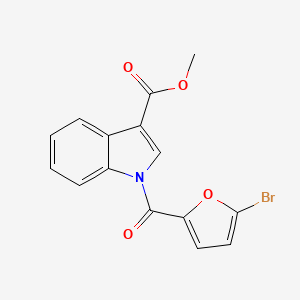
![1-[(benzylamino)thio]-2-nitrobenzene](/img/structure/B5731740.png)
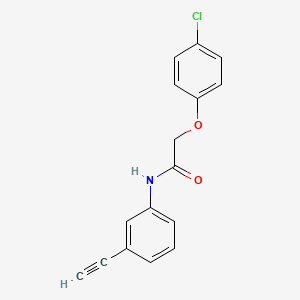
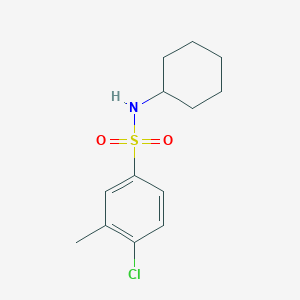
![4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide](/img/structure/B5731769.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5731780.png)
![4-[1-cyano-2-(2,3-dimethoxyphenyl)vinyl]benzonitrile](/img/structure/B5731785.png)
![5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5731789.png)